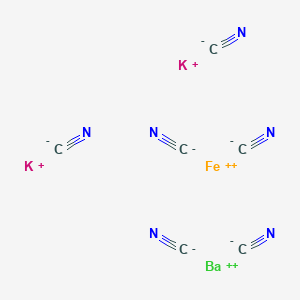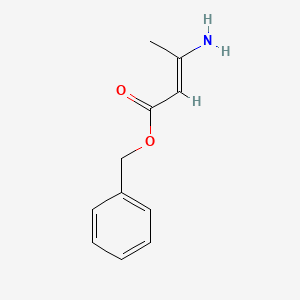
21-Acetoxy-9-fluoro-11beta-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-Acetoxy-9-fluoro-11β-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione, also known by its chemical formula C24H29FO5 , belongs to the class of steroids . It is a synthetic compound with interesting pharmacological properties.
Métodos De Preparación
a. Synthetic Routes
The synthesis of this compound involves several steps. One common route starts with the precursor 9-fluoro-11β-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione . Acetylation of the hydroxyl group at position 21 yields 21-acetoxy-9-fluoro-11β-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione.
b. Reaction Conditions
The acetylation reaction typically employs acetic anhydride or acetyl chloride as the acetylating agent. The reaction occurs under acidic conditions, often catalyzed by a Lewis acid such as pyridine or DMAP (4-dimethylaminopyridine).
c. Industrial Production
In industry, large-scale production of this compound may involve optimized synthetic routes, purification steps, and quality control measures.
Análisis De Reacciones Químicas
21-Acetoxy-9-fluoro-11β-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione can undergo various reactions:
Oxidation: Oxidation of the hydroxyl group at position 11β can lead to the formation of ketones or other functional groups.
Reduction: Reduction of the double bond at position 16 yields the corresponding saturated compound.
Substitution: Substitution reactions can occur at various positions, affecting the compound’s biological activity.
Common reagents include oxidizing agents (e.g., Jones reagent), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents).
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicine: It may serve as a starting material for the synthesis of corticosteroids used in anti-inflammatory and immunosuppressive therapies.
Chemical Research: Researchers study its reactivity and derivatives to understand steroid chemistry.
Industry: It contributes to the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The exact mechanism of action depends on the specific context. As a steroid, it likely interacts with cellular receptors (e.g., glucocorticoid receptors) and modulates gene expression. Further studies are needed to elucidate its precise effects.
Comparación Con Compuestos Similares
While 21-Acetoxy-9-fluoro-11β-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione shares structural features with other steroids, its unique combination of functional groups sets it apart. Similar compounds include prednisolone , dexamethasone , and hydrocortisone .
Propiedades
Fórmula molecular |
C24H29FO5 |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
[2-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H29FO5/c1-13-9-18-17-6-5-15-10-16(27)7-8-23(15,4)24(17,25)20(29)11-22(18,3)21(13)19(28)12-30-14(2)26/h7-8,10,17-18,20,29H,5-6,9,11-12H2,1-4H3 |
Clave InChI |
XJMVBEOHQFYGJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2(CC(C3(C(C2C1)CCC4=CC(=O)C=CC43C)F)O)C)C(=O)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine tert-butyl ester](/img/structure/B12105540.png)

![(R)-3-(3'-Acetyl-[1,1'-biphenyl]-4-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B12105556.png)
![(3R)-L-Alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster](/img/structure/B12105568.png)

